2-Nitrobenzaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
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Overview
Description
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound featuring a triazine core substituted with pyrrolidine and hydrazone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include:
Solvents: Commonly used solvents include ethanol, methanol, or acetonitrile.
Catalysts: Acidic or basic catalysts may be employed to facilitate the condensation and cyclization reactions.
Temperature: Reactions are generally conducted at elevated temperatures, ranging from 60°C to 120°C, depending on the specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted triazines, hydrazines, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
- 8-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]QUINOLINE
- (2E)-2-[(2E)-2-[(6-NITRO-1,3-DIOXAINDAN-5-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,2-DIPHENYLETHAN-1-ONE
Uniqueness
2-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine core with pyrrolidine and hydrazone groups, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C18H22N8O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22N8O2/c27-26(28)15-8-2-1-7-14(15)13-19-23-16-20-17(24-9-3-4-10-24)22-18(21-16)25-11-5-6-12-25/h1-2,7-8,13H,3-6,9-12H2,(H,20,21,22,23)/b19-13+ |
InChI Key |
KUDKJCKNGZBYHE-CPNJWEJPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])N4CCCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])N4CCCC4 |
Origin of Product |
United States |
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